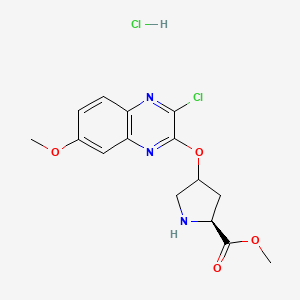
Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline moiety, a pyrrolidine ring, and a methoxy group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as thionyl chloride and methanol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving a suitable amine and an α,β-unsaturated carbonyl compound.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives with various substituents.
科学的研究の応用
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The methoxy and chloro substituents may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl (2S)-4-((3-chloroquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride: Lacks the methoxy group, which may affect its chemical properties and biological activity.
Methyl (2S)-4-((7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate: The free base form without the hydrochloride salt, which may affect its solubility and stability.
Uniqueness
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both chloro and methoxy substituents on the quinoxaline moiety, which may enhance its chemical reactivity and biological activity. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C15H17Cl2N3O4 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC名 |
methyl (2S)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9?,12-;/m0./s1 |
InChIキー |
ACQRLLJPUMAMFD-RLOOEAFISA-N |
異性体SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3C[C@H](NC3)C(=O)OC)Cl.Cl |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
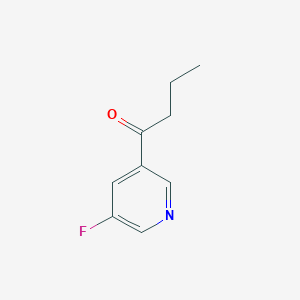
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
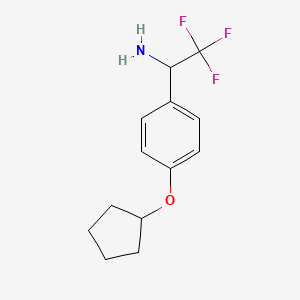
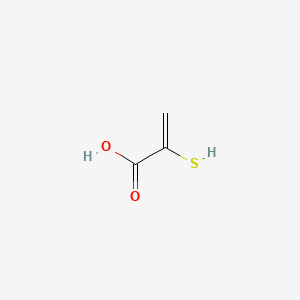
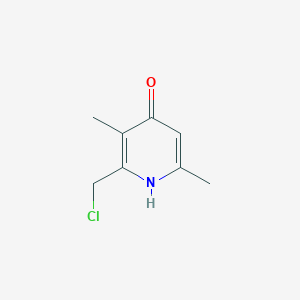
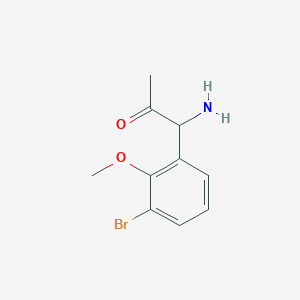

![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)





